5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound that features a biphenyl structure with a methoxy group at the 5-position and a trifluoromethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method includes the preparation of 4-trifluoromethylbenzonitrile, which is then reacted with 4-methoxyphenylmagnesium bromide to form the desired biphenyl compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid, while reduction of a nitro group can produce 5-methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine .
Scientific Research Applications
5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol: This compound has a hydroxyl group instead of an amine group, which can affect its reactivity and applications.
4-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: This compound has the methoxy group at a different position, which can influence its chemical properties and interactions
Uniqueness
5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The combination of a methoxy group and a trifluoromethyl group on a biphenyl scaffold provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
4-methoxy-2-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-6-7-13(18)12(8-11)9-2-4-10(5-3-9)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWYEOCUHWEREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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